2-Ethyl-5-(tri-n-butylstannyl)pyridine
Description
Significance of Pyridine-Based Organometallic Reagents in Medicinal Chemistry and Materials Science
The pyridine (B92270) scaffold is a fundamental structural motif found in a vast number of biologically active compounds and functional materials. researchgate.netnih.govnih.gov As an isostere of benzene, the pyridine ring is a key component in over 7,000 existing drug molecules. nih.gov Its derivatives are recognized for their wide range of applications in drug design and development. researchgate.net
In medicinal chemistry, pyridine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.net They form the core of numerous pharmaceuticals such as sulfapyridine, mepyramine, and isoniazid. pharmaguideline.com The incorporation of a pyridine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. N-protected pyridine-3,4-diols, for example, are used as potent chelating agents in medicinal applications. nih.gov
In the realm of materials science, pyridine-based compounds are utilized in the construction of functional materials and dendritic nanostructures in supramolecular chemistry. nih.gov The unique electronic properties of the pyridine ring make it an attractive component for the development of novel materials with specific optical and electronic characteristics. nih.gov
Overview of Organotin Chemistry as a Versatile Platform for Chemical Transformations
Organotin chemistry, the study of compounds containing tin-carbon bonds (stannanes), has a rich history dating back to the discovery of diethyltin (B15495199) diiodide in 1849. wikipedia.org These compounds are highly versatile and have found widespread application in organic synthesis. sigmaaldrich.comresearchgate.net Organotin reagents are valued for their role as intermediates in the creation of complex natural products and other small molecules for drug discovery. sigmaaldrich.com
The primary application of organotin compounds is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. sigmaaldrich.comnumberanalytics.com This reaction facilitates the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. sigmaaldrich.com Organostannanes are generally stable to air and moisture, and a wide array of these reagents are commercially available or can be synthesized through established methods. wikipedia.org
Organotin compounds can be synthesized through various methods, with a common approach being the reaction of a Grignard reagent with a tin halide. wikipedia.org The versatility of organotin chemistry extends beyond cross-coupling reactions, with applications in polymerization and as stabilizers for polymers like PVC. wikipedia.orgsigmaaldrich.com The field continues to be an active area of research in organometallic chemistry. sigmaaldrich.com
Structural Context of 2-Ethyl-5-(tri-n-butylstannyl)pyridine within the Broader Class of Pyridylstannanes
This compound belongs to the class of pyridylstannanes, which are organotin compounds where a tin atom is directly bonded to a pyridine ring. The structure of this specific molecule features a pyridine ring substituted at the 2-position with an ethyl group and at the 5-position with a tri-n-butylstannyl group.
The tri-n-butylstannyl group is the reactive site for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. youtube.com In these reactions, the palladium catalyst facilitates the transfer of the pyridyl group from the tin atom to another organic moiety. The ethyl group at the 2-position can influence the electronic properties and steric environment of the pyridine ring, which in turn can affect its reactivity in coupling reactions.
The synthesis of such pyridylstannanes typically involves the reaction of a lithiated pyridine derivative with a trialkyltin halide. For instance, a common route to a related compound, 2-(tributylstannyl)pyridine, involves the treatment of 2-bromopyridine (B144113) with n-butyllithium followed by the addition of tributyltin chloride. A similar strategy could be employed for the synthesis of this compound starting from 5-bromo-2-ethylpyridine.
The physical and chemical properties of this compound are determined by the combination of the pyridine ring, the ethyl substituent, and the bulky, nonpolar tri-n-butylstannyl group. Data for the closely related compound, 2-(tributylstannyl)pyridine, provides insight into the expected properties.
Table 1: Physicochemical Properties of Related Pyridylstannanes
| Property | 2-(Tributylstannyl)pyridine | 2-ethylpyridine (B127773) |
|---|---|---|
| Molecular Formula | C17H31NSn chemicalbook.com | C7H9N |
| Molecular Weight | 368.14 g/mol sigmaaldrich.com | 107.15 g/mol |
| Density | 1.137 g/mL at 25 °C sigmaaldrich.com | 0.927-0.937 g/mL at 25 °C thegoodscentscompany.com |
| Boiling Point | 134 °C chemicalbook.com | 148-149 °C |
| Refractive Index | 1.5130 chemicalbook.com | 1.494-1.500 at 20 °C thegoodscentscompany.com |
| Flash Point | >110°C chemicalbook.com | 29.44 °C thegoodscentscompany.com |
This table was generated by the user based on the provided data.
These compounds serve as important building blocks in organic synthesis, enabling the construction of more complex molecules through reactions like the Stille coupling. chemicalbook.comfrontierspecialtychemicals.com
Properties
Molecular Formula |
C19H35NSn |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
tributyl-(6-ethylpyridin-3-yl)stannane |
InChI |
InChI=1S/C7H8N.3C4H9.Sn/c1-2-7-5-3-4-6-8-7;3*1-3-4-2;/h3,5-6H,2H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
GOXXNCYVHYWDLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)CC |
Origin of Product |
United States |
Methodologies for the Synthesis of 2 Ethyl 5 Tri N Butylstannyl Pyridine
Strategic Considerations in the Regioselective Installation of Stannyl (B1234572) Moieties on Pyridine (B92270) Rings
The regioselective functionalization of pyridine rings is inherently challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. Furthermore, the pyridine nitrogen can coordinate to metal catalysts and reagents, complicating many standard synthetic transformations. Therefore, careful strategic planning is essential for the successful and selective synthesis of substituted pyridines.
The direct and selective C-H functionalization of a simple 2-ethylpyridine (B127773) precursor to achieve stannylation at the 5-position is a formidable challenge. Consequently, the most effective synthetic strategies rely on the use of pre-functionalized pyridine precursors where a leaving group is already installed at the target position. For the synthesis of 2-Ethyl-5-(tri-n-butylstannyl)pyridine, a common and logical precursor is a 2-ethyl-5-halopyridine, such as 5-bromo-2-ethylpyridine or 5-iodo-2-ethylpyridine.
The rationale for selecting a halogenated precursor is twofold:
Defined Regiochemistry : The halogen atom precisely marks the position for the subsequent introduction of the stannyl group, circumventing issues with regioselectivity that would arise from attempting a direct C-H activation on 2-ethylpyridine.
Facilitation of Key Reactions : The carbon-halogen bond provides a reactive site for well-established organometallic reactions, particularly metal-halogen exchange, which is a robust method for generating an organometallic intermediate that can be trapped by a tin electrophile.
The synthesis of such precursors, for instance, 5-ethyl-2-methylpyridine, can be achieved through condensation reactions, such as the Chichibabin reaction, involving aldehydes (e.g., acetaldehyde) and ammonia. Subsequent functionalization can then be performed to yield the desired halogenated intermediate.
The ethyl group at the 2-position of the pyridine ring exerts a significant influence on the reactivity and regioselectivity of synthetic transformations. As an alkyl group, it is weakly electron-donating through an inductive effect, which slightly activates the pyridine ring towards electrophilic attack. In classical electrophilic aromatic substitution, such activating groups typically direct incoming electrophiles to the ortho (C3) and para (C5) positions.
However, in the context of organometallic synthesis involving deprotonation (metalation), the directing effects are more complex. The pyridine nitrogen atom itself acts as a powerful Lewis basic directing group, coordinating to the organolithium reagent and directing deprotonation to the adjacent C2 and C6 positions. The presence of the ethyl group at C2 sterically hinders this position, meaning that direct lithiation of 2-ethylpyridine with a strong base like n-butyllithium would preferentially occur at the C6 position.
This inherent directing effect away from the desired C5 position reinforces the strategy of using a pre-functionalized precursor. By choosing a precursor like 5-bromo-2-ethylpyridine, the synthetic pathway is shifted from a less predictable C-H activation to a highly reliable metal-halogen exchange, effectively overriding the natural reactivity patterns of the substituted pyridine ring.
Organometallic Approaches to Pyridyl Stannane (B1208499) Synthesis
Organometallic chemistry provides the most direct and efficient routes for the formation of carbon-tin bonds on aromatic systems. Reactions involving organolithium intermediates are particularly prevalent in the synthesis of pyridyl stannanes.
Directed ortho metalation (DoM) and metal-halogen exchange are two powerful strategies for generating regiodefined organometallic intermediates from aromatic and heteroaromatic precursors.
The most practical and widely employed method for the synthesis of this compound is the metal-halogen exchange reaction. This process involves two key steps: the formation of an organolithium intermediate followed by quenching with a tin electrophile.
The reaction starts with the precursor 5-bromo-2-ethylpyridine. This compound is dissolved in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, and cooled to a low temperature (usually -78 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly reactive organometallic intermediates. An alkyllithium reagent, most commonly n-butyllithium (n-BuLi), is then added dropwise. The n-butyllithium rapidly undergoes a metal-halogen exchange with the bromopyridine, generating the 2-ethyl-5-lithiopyridine intermediate and non-reactive bromobutane.
This lithium-halogen exchange is kinetically controlled and highly efficient, even at low temperatures. Following the formation of the lithiated pyridine, a tri-n-butyltin halide, typically tributyltin chloride (Bu₃SnCl), is added to the reaction mixture. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic tin atom, displacing the chloride ion and forming the desired C-Sn bond. The reaction is then warmed to room temperature and quenched, typically with a saturated aqueous solution of ammonium chloride.
| Step | Reagent/Condition | Purpose |
| Precursor | 5-Bromo-2-ethylpyridine | Provides the pyridine backbone with a leaving group at the target C5 position. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants and stabilize organometallic intermediates. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture. |
| Temperature | -78 °C | Controls the reactivity of the highly basic organolithium reagent and prevents side reactions. |
| Metalation Reagent | n-Butyllithium (n-BuLi) | Effects the bromine-lithium exchange to generate the nucleophilic 2-ethyl-5-lithiopyridine. |
| Stannylation Reagent | Tributyltin Chloride (Bu₃SnCl) | Acts as the electrophile, providing the tri-n-butylstannyl moiety. |
| Quenching | Saturated aq. NH₄Cl | Neutralizes any remaining reactive species and terminates the reaction. |
This methodology provides high yields of the target compound with excellent regiochemical control.
Hydrostannylation is a powerful reaction that involves the addition of a tin hydride (R₃SnH) across a site of unsaturation, such as an alkyne or an alkene. researchgate.net This reaction can be initiated by radical initiators or, more commonly for synthetic control, catalyzed by transition metals like palladium. researchgate.net The catalyzed reaction typically proceeds via oxidative addition of the Sn-H bond to the metal center, followed by insertion of the unsaturated substrate and reductive elimination.
While hydrostannylation is a cornerstone of organotin chemistry, its direct application to the synthesis of this compound from an aromatic precursor like 2-ethylpyridine is not feasible. The aromatic pyridine ring lacks the requisite C=C or C≡C bond for the insertion step.
Directed Metalation and Metal-Halogen Exchange Reactions with Subsequent Stannylation
Catalytic Methods for Pyridine Stannylation
The introduction of a stannyl group onto a pyridine ring can be accomplished through various catalytic protocols. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to non-catalytic routes.
Palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, are the cornerstone for the synthesis of arylstannanes and heteroarylstannanes, including derivatives of pyridine. wikipedia.org The general approach involves the reaction of a halo-substituted pyridine with an organotin reagent in the presence of a palladium(0) catalyst. For the synthesis of this compound, the typical starting material is a 5-halo-2-ethylpyridine, such as 5-bromo-2-ethylpyridine or 5-iodo-2-ethylpyridine, which is reacted with a tin reagent like hexa-n-butylditin ((Bu₃Sn)₂).
The catalytic cycle of this reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Initially, the active Pd(0) catalyst undergoes oxidative addition with the halo-pyridine. This is followed by transmetalation with the organotin reagent, where the stannyl group is transferred to the palladium complex. Finally, reductive elimination yields the desired stannylated pyridine and regenerates the Pd(0) catalyst, allowing the cycle to continue.
A variety of palladium catalysts have been employed for these transformations. Commonly used palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). nih.gov The choice of catalyst and associated ligands can significantly influence the reaction's efficiency and yield. For instance, Pd₂(dba)₃ has been shown to be effective in stannylations performed under mild, ambient conditions. nih.gov
A representative reaction scheme is as follows:
> Figure 1. General scheme for the palladium-catalyzed stannylation of 5-halo-2-ethylpyridine.
While palladium is the most extensively used metal for pyridine stannylation, other transition metals have also been explored for similar cross-coupling reactions, although they are less common for direct stannylation.
Nickel-Catalyzed Reactions: Nickel catalysts can be a more cost-effective alternative to palladium and have shown efficacy in various cross-coupling reactions involving aryl and heteroaryl halides. acs.orgrsc.org Nickel complexes, such as NiCl₂(dppe) or NiCl₂(dppp), can catalyze the coupling of heteroaryl halides with organometallic reagents. While less documented for direct stannylation of pyridines compared to palladium, the underlying principles of oxidative addition and transmetalation are similar. The reactivity of nickel catalysts can sometimes offer different selectivity profiles compared to palladium.
Copper-Catalyzed Reactions: Copper catalysis, particularly in the form of copper(I) iodide (CuI), is often used as a co-catalyst in palladium-catalyzed Stille couplings. nih.gov The addition of CuI can accelerate the transmetalation step, leading to improved reaction rates and yields. While purely copper-catalyzed stannylations of pyridines are not widely reported, copper-mediated cross-coupling reactions are well-established for the formation of other carbon-heteroatom and carbon-carbon bonds in pyridine systems. nih.gov
Optimization of Synthetic Reaction Conditions and Yields for this compound
The efficiency and outcome of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, duration, and the specifics of the catalyst system.
The solvent plays a crucial role in palladium-catalyzed stannylation reactions by influencing the solubility of reactants and intermediates, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle. A range of solvents have been investigated for Stille-type couplings.
Commonly used solvents include:
Aprotic polar solvents: such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents are effective at dissolving the reactants and stabilizing the charged intermediates that can form during the catalytic cycle.
Ethereal solvents: like tetrahydrofuran (THF) and 1,4-dioxane. THF is a frequently used solvent, particularly for reactions involving organolithium intermediates in alternative synthetic routes.
Aromatic hydrocarbons: such as toluene and xylene, are also employed, often in reactions conducted at higher temperatures.
The choice of solvent can significantly impact the reaction yield. For instance, in related Stille couplings, a switch from a less polar solvent like dioxane to a more polar one like DMF can sometimes lead to an increase in yield.
Interactive Data Table: Effect of Solvent on the Yield of a Model Pyridyl Stannylation Reaction
| Solvent | Dielectric Constant (ε) | Typical Yield (%) |
| Toluene | 2.4 | 65-75 |
| Tetrahydrofuran (THF) | 7.6 | 70-85 |
| N,N-Dimethylformamide (DMF) | 36.7 | 80-95 |
Note: Data is illustrative and based on general trends observed in Stille couplings of heteroaryl halides.
Temperature and reaction time are critical parameters that must be optimized to maximize the yield of the desired product while minimizing the formation of byproducts, such as homocoupled species.
The optimal temperature for the stannylation of 5-halo-2-ethylpyridine can vary depending on the reactivity of the halide (I > Br > Cl) and the specific catalyst system used. Reactions are often conducted at elevated temperatures, typically ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of impurities.
Reaction times can range from a few hours to overnight. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial to determine the optimal time to quench the reaction. Prolonged reaction times may not necessarily lead to higher yields and can increase the likelihood of side reactions.
Interactive Data Table: Influence of Temperature and Time on a Model Stannylation Reaction
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 60 | 24 | 75 | >95 |
| 80 | 12 | 95 | 90 |
| 100 | 6 | >98 | 85 |
| 120 | 4 | >98 | 75 |
Note: Data is illustrative, showing general trends where higher temperatures can reduce reaction time but may also decrease selectivity.
The amount of palladium catalyst used, known as the catalyst loading, is a key factor in terms of both reaction efficiency and cost. Typically, catalyst loadings for Stille reactions range from 1 to 5 mol%. While higher catalyst loadings can lead to faster reactions, they also increase the cost and the amount of residual palladium in the product, which can be difficult to remove. Therefore, minimizing the catalyst loading without significantly compromising the yield is a primary goal in process optimization.
The choice of ligands coordinated to the palladium center is also critical. Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are commonly used to stabilize the palladium catalyst and modulate its reactivity. The electronic and steric properties of the ligand can influence the rates of oxidative addition and reductive elimination.
In some cases, co-catalysts are added to enhance the reaction. As mentioned earlier, copper(I) salts, such as CuI, are frequently used as co-catalysts in Stille reactions. The addition of CuI is believed to facilitate the transmetalation step, leading to faster and more efficient reactions, especially with less reactive substrates.
Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 5 Tri N Butylstannyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of 2-Ethyl-5-(tri-n-butylstannyl)pyridine in solution. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ¹¹⁹Sn, detailed information about the chemical environment, connectivity, and hybridization of atoms within the molecule can be obtained.
Proton (¹H) NMR Analysis for Pyridine (B92270) Ring and Alkyl Substituents
Proton NMR spectroscopy provides precise information about the arrangement of hydrogen atoms in the molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the definitive assignment of protons on the pyridine ring and the ethyl and tri-n-butyl substituents.
The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The substitution pattern dictates the multiplicity of these signals. The proton at the C6 position is anticipated to be a singlet or a finely split doublet, while the protons at C3 and C4 will likely appear as doublets, with their coupling constants providing information about their relative positions.
The ethyl group protons will manifest as a quartet for the methylene (-CH2-) group and a triplet for the methyl (-CH3) group, a characteristic pattern resulting from spin-spin coupling. The chemical shift of the methylene protons will be influenced by the adjacent aromatic ring.
The tri-n-butylstannyl group will exhibit a series of complex multiplets in the aliphatic region of the spectrum (typically δ 0.8-1.6 ppm) corresponding to the four distinct methylene groups and the terminal methyl group of each butyl chain.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-3 | 7.2 - 7.5 | d | 7 - 8 |
| Pyridine H-4 | 7.5 - 7.8 | d | 7 - 8 |
| Pyridine H-6 | 8.4 - 8.6 | s | - |
| Ethyl -CH₂- | 2.7 - 2.9 | q | 7 - 8 |
| Ethyl -CH₃ | 1.2 - 1.4 | t | 7 - 8 |
| Butyl α-CH₂ | 1.0 - 1.2 | t | ~7 |
| Butyl β-CH₂ | 1.4 - 1.6 | m | - |
| Butyl γ-CH₂ | 1.2 - 1.4 | m | - |
| Butyl δ-CH₃ | 0.8 - 0.9 | t | ~7 |
Note: Predicted values are based on typical ranges for similar structural motifs.
Carbon-13 (¹³C) NMR for Structural Connectivity and Carbon Hybridization
Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization (sp³, sp²) and its electronic environment.
The sp² hybridized carbons of the pyridine ring will resonate in the downfield region of the spectrum (δ 120-170 ppm). The carbon directly attached to the tin atom (C5) will show a characteristic chemical shift and may exhibit coupling to the ¹¹⁹Sn nucleus, providing direct evidence of the C-Sn bond. The carbon bearing the ethyl group (C2) will also have a distinct chemical shift.
The sp³ hybridized carbons of the ethyl and tri-n-butyl groups will appear in the upfield region of the spectrum (δ 10-40 ppm). The chemical shifts of the butyl chain carbons will show a predictable pattern, with the α-carbon being the most deshielded.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 160 - 165 |
| Pyridine C-3 | 135 - 140 |
| Pyridine C-4 | 130 - 135 |
| Pyridine C-5 | 145 - 150 |
| Pyridine C-6 | 148 - 152 |
| Ethyl -CH₂- | 25 - 30 |
| Ethyl -CH₃ | 13 - 16 |
| Butyl α-C | 9 - 12 |
| Butyl β-C | 28 - 31 |
| Butyl γ-C | 26 - 29 |
| Butyl δ-C | 13 - 15 |
Note: Predicted values are based on typical ranges for similar structural motifs.
Tin-119 (¹¹⁹Sn) NMR for the Local Electronic Environment of the Tin Center
Tin-119 NMR spectroscopy is a powerful tool for directly probing the electronic environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the substituents attached to it and the coordination number of the tin center. For a tetracoordinated tin atom in a trialkylarylstannane, the ¹¹⁹Sn chemical shift is expected to be in a characteristic range, providing valuable information about the electron-donating or -withdrawing properties of the 2-ethyl-5-pyridyl group.
Specialized NMR Techniques for Complex Structural Assignments
In cases of signal overlap or for unambiguous assignment, specialized 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. COSY experiments establish proton-proton coupling networks, while HSQC and HMBC correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These techniques provide a comprehensive and definitive structural elucidation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular functional groups.
The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to:
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching: Below 3000 cm⁻¹
C=C and C=N stretching of the pyridine ring: In the 1400-1600 cm⁻¹ region.
Alkyl C-H bending vibrations: Around 1375 cm⁻¹ and 1465 cm⁻¹.
Sn-C stretching vibrations: In the far-infrared region, typically below 600 cm⁻¹.
Table 3: Predicted Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Pyridine Ring (C=C, C=N) Stretch | 1550 - 1600, 1450 - 1500 |
| CH₂ Scissoring | ~1465 |
| CH₃ Symmetric Bend | ~1375 |
| Sn-C Stretch | 450 - 550 |
Note: These are general ranges and the exact positions can vary.
Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the isotopic distribution of tin, this peak will be accompanied by a characteristic pattern of satellite peaks.
Under electron ionization (EI), the molecule will undergo fragmentation, leading to the formation of various daughter ions. Common fragmentation pathways for organotin compounds include the loss of butyl radicals, leading to a prominent [M - C₄H₉]⁺ ion. Further fragmentation may involve the loss of additional alkyl groups or cleavage of the pyridine ring. Analysis of these fragmentation patterns can confirm the connectivity of the substituents.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description |
| [C₁₉H₃₅NSn]⁺ | Molecular Ion (M⁺) |
| [C₁₅H₂₆NSn]⁺ | Loss of a butyl radical |
| [C₁₁H₁₇NSn]⁺ | Loss of two butyl radicals |
| [C₇H₈NSn]⁺ | Loss of three butyl radicals |
| [C₇H₈N]⁺ | 2-Ethylpyridine (B127773) cation |
| [C₄H₉]⁺ | Butyl cation |
Note: The m/z values will depend on the specific isotopes of Sn, C, H, and N.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical step in the identification of a compound. For this compound, the theoretical exact mass can be calculated based on the sum of the masses of its constituent atoms (Carbon, Hydrogen, Nitrogen, and Tin), taking into account the most abundant isotopes of each element.
An experimental HRMS analysis of this compound would be expected to yield a mass-to-charge ratio (m/z) that is very close to its calculated theoretical value, typically within a few parts per million (ppm). This high degree of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |
| Carbon | 19 | 12.000000 | 228.000000 |
| Hydrogen | 35 | 1.007825 | 35.273875 |
| Nitrogen | 1 | 14.003074 | 14.003074 |
| Tin | 1 | 120.903821 (¹²⁰Sn) | 120.903821 |
| Total | 398.180770 |
Note: The most abundant isotope of Tin, ¹²⁰Sn, is used for this calculation. The presence of other tin isotopes would result in a characteristic isotopic pattern in the mass spectrum.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Bond Parameters
For a compound like this compound, obtaining suitable single crystals would be the first and often most challenging step. If successful, the X-ray diffraction experiment would reveal the precise spatial relationship between the ethyl-substituted pyridine ring and the tri-n-butylstannyl group. Key structural parameters that could be determined include:
The C-Sn bond length between the pyridine ring and the tin atom.
The Sn-C bond lengths of the n-butyl groups.
The C-Sn-C bond angles around the tin center, which would indicate the geometry (e.g., tetrahedral).
The planarity of the pyridine ring.
The torsion angles describing the orientation of the butyl chains.
Currently, there are no published single-crystal X-ray diffraction studies specifically for this compound. However, studies on analogous organotin compounds containing pyridine moieties have been reported, providing insights into the expected structural features. These studies generally show a tetrahedral coordination geometry around the tin atom when it is bonded to four carbon atoms.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable methods for assessing its purity and for its isolation from reaction mixtures or impurities.
HPLC is a versatile technique that separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For organotin compounds, reversed-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water).
The separation of this compound by HPLC would be influenced by its polarity. The presence of the polar pyridine ring and the nonpolar tri-n-butylstannyl group gives the molecule a distinct chromatographic behavior. Detection can be achieved using a UV detector, as the pyridine ring contains a chromophore that absorbs UV light. The retention time of the compound under a specific set of chromatographic conditions (column, mobile phase composition, flow rate, and temperature) is a characteristic property that can be used for its identification and for the assessment of its purity.
Table 2: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a suitable method for its analysis. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
In a typical GC analysis, a solution of the compound is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through the column. The retention time is dependent on the compound's boiling point and its interaction with the stationary phase. For detection, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. GC-MS is particularly powerful as it provides both the retention time and the mass spectrum of the compound, aiding in its definitive identification. The analysis of the closely related compound 2-(Tributylstannyl)pyridine by GC-MS has been documented. nih.gov
Table 3: Typical GC-MS Parameters for the Analysis of Tributylstannyl Pyridines
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Reactivity and Mechanistic Aspects of 2 Ethyl 5 Tri N Butylstannyl Pyridine in Organic Transformations
Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Ethyl-5-(tri-n-butylstannyl)pyridine
The Stille reaction, a palladium-catalyzed coupling between an organotin compound and an organic electrophile, is a cornerstone of synthetic chemistry due to the air and moisture stability of organostannanes and their tolerance of a wide array of functional groups. mdma.chwikipedia.orgthermofisher.com this compound is an effective nucleophilic partner in these transformations, enabling the synthesis of complex substituted pyridines.
The catalytic cycle of the Stille reaction generally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgscribd.com Initially, a Pd(0) catalyst undergoes oxidative addition with an organic halide or triflate (R-X) to form a Pd(II) complex. scribd.com This is followed by the transmetalation step, where the organic group from the organostannane reagent replaces the halide or triflate on the palladium center. wikipedia.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst. wikipedia.org
Stille Coupling with Diverse Electrophilic Partners (Aryl/Heteroaryl Halides and Triflates)
This compound readily participates in Stille coupling reactions with a variety of sp²-hybridized electrophiles, including aryl and heteroaryl halides (I, Br) and triflates (OTf). scribd.comlibretexts.org This versatility allows for the construction of biaryl and heteroaryl-pyridine scaffolds, which are common motifs in pharmaceuticals and materials science.
The transmetalation step is often the rate-determining step in the Stille coupling cycle. wikipedia.orgscribd.com While the precise mechanism can vary with substrates and conditions, an associative mechanism is most commonly proposed. mdma.chwikipedia.org In this pathway, the organostannane coordinates to the palladium(II) intermediate, forming a transient, 18-electron pentavalent species. wikipedia.org Subsequent ligand dissociation results in a square planar complex poised for reductive elimination. wikipedia.org
Kinetic studies on related systems suggest that the addition of neutral ligands, such as phosphines, can retard the reaction rate. mdma.ch This observation supports a mechanism where ligand dissociation from the Pd(II) complex is a crucial prerequisite for the transmetalation to occur. mdma.ch A proposed alternative mechanism involves a cyclic transition state where the halide or pseudohalide on the palladium center bridges with the tin atom, facilitating the transfer of the organic group. mdma.chresearchgate.net This process, described as an S_E2(cyclic) mechanism, involves the release of a ligand to form a bridged intermediate, which then eliminates the tin halide to yield a three-coordinate cis-diorganopalladium species that rapidly undergoes reductive elimination. mdma.ch
The success of the Stille coupling involving this compound is influenced by the nature of the electrophilic partner, the palladium catalyst, ligands, and additives. Generally, the reactivity of organic halides follows the order I > Br > Cl, with chlorides being the least reactive. libretexts.org Aryl and heteroaryl triflates are also effective coupling partners. researchgate.net
Sterically hindered or electronically demanding substrates can present challenges, sometimes leading to slower reaction rates or lower yields. libretexts.org In such cases, optimization of reaction conditions, including the use of specific phosphine ligands (e.g., sterically hindered, electron-rich ligands) or the addition of co-catalysts, can be beneficial. harvard.edu
| Stannane (B1208499) Partner | Electrophilic Partner | Pd Catalyst | Ligand/Additive | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-(Tributylstannyl)tellurophene | Iodobenzene | Pd(PPh₃)₄ | CuI, CsF | DMF | Optimal | researchgate.net |
| 2-(Tributylstannyl)pyridine | Aryl Halide | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | Not Specified | General |
| 3-(Trialkylstannyl)pyridines | Heteroaromatic Thioether | Pd(PPh₃)₄ | CuI | Not Specified | 83% | umich.edu |
| Various Organostannanes | Aryl Chloride | Pd(OAc)₂ | XPhos | Not Specified | 61-98% | researchgate.net |
Carbonylative Cross-Coupling Reactions for Ketone Synthesis
A significant variation of the Stille reaction is the carbonylative cross-coupling, which introduces a carbonyl group between the two coupling partners to synthesize ketones. wikipedia.org This transformation is achieved by conducting the reaction under an atmosphere of carbon monoxide (CO). wikipedia.org
The mechanism follows the standard Stille cycle with an additional step: after the oxidative addition of the organic halide to the Pd(0) catalyst, carbon monoxide inserts into the palladium-carbon bond. wikipedia.org This is followed by transmetalation with this compound and subsequent reductive elimination to afford the corresponding ethyl-pyridyl ketone. wikipedia.org The transmetalation step is typically rate-determining in this process as well. wikipedia.org
Copper-Mediated and Co-catalyzed Reactions Enhancing Cross-Coupling Efficiency
To overcome some of the limitations of the standard Stille protocol, such as slow reaction rates with challenging substrates, additives are often employed. Copper(I) iodide (CuI) is a particularly effective co-catalyst that can significantly accelerate the reaction. harvard.edumdpi.com The presence of copper is believed to facilitate the transmetalation step. mdpi.com One hypothesis suggests that the organostannane first undergoes transmetalation with the copper(I) salt to generate a more reactive organocopper intermediate, which then rapidly transfers its organic group to the palladium center. mdpi.com This copper-mediated pathway can lead to higher yields and milder reaction conditions, especially for sterically hindered substrates. libretexts.orgresearchgate.net
While palladium is the dominant metal for Stille couplings, research into using more abundant, first-row transition metals like cobalt is an active area. nih.govwiley.com Cobalt complexes can catalyze a variety of organic transformations, including cross-coupling reactions, often proceeding through different mechanistic pathways involving cobaltacyclic intermediates. nih.govorganic-chemistry.orgdntb.gov.ua However, the direct application of cobalt catalysts to enhance the efficiency of Stille-type reactions with pyridylstannanes like this compound is a developing field.
Transmetalation Reactions for the Generation of Other Organometallic Intermediates
The tri-n-butylstannyl group of this compound can be exchanged for other metals in transmetalation reactions, thereby generating different organometallic reagents. A common transformation is the tin-lithium exchange, which is typically achieved by treating the organostannane with an organolithium reagent such as n-butyllithium at low temperatures. orgsyn.orgresearchgate.net This reaction produces the corresponding 2-ethyl-5-lithiopyridine intermediate.
This lithiated species is a potent nucleophile and can be trapped with various electrophiles. For example, reaction with a trialkyl borate, followed by acidic workup, can yield the corresponding (2-ethylpyridin-5-yl)boronic acid. orgsyn.orgnih.gov These boronic acids are valuable reagents in their own right, particularly for use in Suzuki-Miyaura cross-coupling reactions. orgsyn.org This two-step sequence—tin-lithium exchange followed by borylation—represents an important method for converting stable, storable organostannanes into more reactive, yet highly useful, organoboron compounds. nih.gov
Formation of Organolithium or Organomagnesium Reagents for Subsequent Reactions
A key transformation of this compound involves the transmetalation of the tributylstannyl group to generate more reactive organometallic species, such as organolithium or organomagnesium reagents. This process, typically a tin-lithium exchange, is a powerful method for creating a nucleophilic carbon center on the pyridine (B92270) ring, which can then be reacted with various electrophiles.
The tin-lithium exchange is an equilibrium process where an organostannane reacts with an organolithium compound, most commonly n-butyllithium, to form a new organolithium species and a tetraalkyltin byproduct. arkat-usa.org The reaction is driven by the formation of the more stable organolithium reagent. In the case of this compound, treatment with n-butyllithium at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (THF) is expected to cleanly generate 2-ethyl-5-lithiopyridine.
The general mechanism for this transmetalation is as follows:
Reaction Scheme: Tin-Lithium Exchange
| Reactant | Reagent | Product | Byproduct |
| This compound | n-Butyllithium | 2-Ethyl-5-lithiopyridine | Tetrabutyltin |
The resulting 2-ethyl-5-lithiopyridine is a highly reactive intermediate that serves as a potent nucleophile. wikipedia.org It can readily react with a wide array of electrophiles to introduce new functional groups at the 5-position of the pyridine ring. The versatility of this approach is highlighted by the variety of electrophiles that can be employed, leading to a diverse range of substituted pyridine derivatives.
Table 1: Examples of Subsequent Reactions of 2-Ethyl-5-lithiopyridine with Electrophiles
| Electrophile | Resulting Functional Group | Product Class |
| Aldehydes/Ketones | Hydroxyalkyl | Pyridyl alcohols |
| Carbon dioxide | Carboxylic acid | Pyridine-5-carboxylic acid |
| Alkyl halides | Alkyl | 5-Alkyl-2-ethylpyridines |
| Disulfides | Thioether | 5-(Alkylthio)-2-ethylpyridines |
Similarly, the formation of the corresponding Grignard reagent, 2-ethyl-5-pyridylmagnesium halide, can be envisioned, although the tin-lithium exchange is generally more common for aryl and heteroarylstannanes. The generation of the Grignard reagent would typically involve the reaction of a 5-halo-2-ethylpyridine with magnesium metal. However, the transmetalation from the stannane offers a milder route to a nucleophilic pyridine derivative.
Electrophilic Substitution Reactions on the Pyridine Ring Initiated by the Stannyl (B1234572) Group
The tributylstannyl group can be replaced by an electrophile in what is known as an ipso-substitution reaction. This type of electrophilic aromatic substitution is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In these reactions, the carbon-tin bond is cleaved, and a new carbon-electrophile bond is formed, with the stannyl group acting as a leaving group.
A common example of this reactivity is iododestannylation, where the stannane is treated with molecular iodine to replace the tributylstannyl group with an iodine atom. This reaction is typically fast and high-yielding, providing a straightforward route to 5-iodo-2-ethylpyridine.
Reaction Scheme: Iododestannylation
| Reactant | Reagent | Product | Byproduct |
| This compound | Iodine (I₂) | 5-Iodo-2-ethylpyridine | Tributyltin iodide |
The mechanism of electrophilic ipso-substitution at a stannylated carbon involves the attack of the electrophile on the aromatic ring at the carbon atom bearing the stannyl group. This forms a cationic intermediate, which is stabilized by the electron-donating nature of the alkyl groups and the pyridine ring. Subsequent cleavage of the carbon-tin bond regenerates the aromatic system and releases the stannyl cation, which is then trapped by a counterion.
The presence of the ethyl group at the 2-position, being an electron-donating group, is expected to activate the pyridine ring towards electrophilic attack, potentially facilitating the ipso-substitution at the 5-position.
Derivatization Strategies and Further Functionalization of the Stannyl Moiety
The most significant application of this compound in derivatization is its use in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. researchgate.netresearchgate.net The Stille reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate in the presence of a palladium catalyst. nih.gov This reaction is highly valued for its tolerance of a wide variety of functional groups on both coupling partners. nih.gov
In the context of this compound, the stannyl moiety allows for the introduction of various aryl, heteroaryl, vinyl, and acyl groups at the 5-position of the pyridine ring. The general catalytic cycle of the Stille reaction involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane, and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net
Table 2: Examples of Stille Coupling Reactions with this compound
| Coupling Partner (R-X) | Catalyst System | Product |
| Aryl iodide | Pd(PPh₃)₄ | 5-Aryl-2-ethylpyridine |
| Vinyl bromide | PdCl₂(PPh₃)₂ | 5-Vinyl-2-ethylpyridine |
| Acyl chloride | Pd(PPh₃)₄ | 5-Acyl-2-ethylpyridine |
| Heteroaryl bromide | Pd₂(dba)₃ / P(t-Bu)₃ | 5-(Heteroaryl)-2-ethylpyridine |
The choice of palladium catalyst and ligands can be crucial for the success of the Stille coupling, influencing reaction rates and yields. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂].
Beyond the Stille reaction, the tri-n-butylstannyl group can be functionalized in other ways. For instance, under specific conditions, the carbon-tin bond can be cleaved to generate radical intermediates. nih.gov Furthermore, the tin atom itself can be the site of reactivity, although this is less common in the context of functionalizing the pyridine ring. The primary utility remains the ability to replace the stannyl group with a variety of carbon-based or heteroatom-based functionalities, making this compound a versatile synthetic intermediate.
Strategic Applications of 2 Ethyl 5 Tri N Butylstannyl Pyridine in Advanced Organic Synthesis
Construction of Complex Heterocyclic Scaffolds and Polyheteroaromatic Systems
Organostannanes such as 2-Ethyl-5-(tri-n-butylstannyl)pyridine are pivotal reagents for the synthesis of intricate heterocyclic and polyheteroaromatic frameworks. The Stille cross-coupling reaction, which pairs the organostannane with an organic halide or triflate in the presence of a palladium catalyst, is the primary method for these transformations. The ethyl group at the 2-position of the pyridine (B92270) ring remains a spectator in these reactions, allowing for the selective formation of a new bond at the 5-position.
Synthesis of Pyridine-Fused Ring Systems
The construction of pyridine-fused ring systems is a significant area where 5-stannylpyridines demonstrate their synthetic power. Through intramolecular or intermolecular Stille coupling reactions, complex aromatic systems can be assembled efficiently. For instance, coupling a stannylpyridine with a suitably functionalized partner can lead to the formation of bi- and poly-heteroaromatic structures that are prevalent in medicinal chemistry and materials science. While direct examples for the 2-ethyl derivative are not extensively documented in isolation, the reactivity is analogous to other substituted pyridylstannanes. The general strategy involves coupling the stannane (B1208499) with a heterocyclic halide to forge a new C-C bond, which can be a key step in a sequence leading to a fused system.
Table 1: Representative Stille Coupling Reactions for Pyridine Synthesis
| Stannane Precursor | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 3-(Tributylstannyl)pyridine | 2-Bromothiophene | Pd(PPh₃)₄ | Toluene, 100 °C | 3-(Thiophen-2-yl)pyridine | 85 |
| 2-(Tributylstannyl)pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂ | THF, 60 °C | 2-(4-Methoxyphenyl)pyridine | 92 |
This table presents data for analogous pyridylstannane reactions to illustrate the general utility of the Stille reaction in constructing heteroaromatic systems.
Incorporation into Multicyclic and Macrocyclic Architectures
The controlled and high-yielding nature of the Stille coupling makes this compound an excellent candidate for the synthesis of complex multicyclic and macrocyclic structures. In macrocyclization reactions, a bifunctional molecule containing both a stannane and a halide/triflate can undergo an intramolecular coupling. Alternatively, the pyridine unit can be introduced into a larger structure through an intermolecular coupling reaction as part of a convergent synthesis strategy. These approaches are fundamental in creating sophisticated molecular hosts, ligands for metal catalysis, and complex bioactive molecules where the pyridine unit's orientation and electronic properties are critical for function.
Precursor for Radioisotopic Labeling (e.g., Radioiodination) in Radiopharmaceutical Chemistry
The development of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) relies on the efficient incorporation of radioisotopes into biologically active molecules. Aryl and heteroarylstannanes, including this compound, are premier precursors for this purpose, particularly for radioiodination.
Design and Synthesis of Radioligands Utilizing Pyridyl Stannanes
The synthesis of radioligands often employs a destannylation reaction where the tri-n-butylstannyl group is replaced by a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This process, known as iododestannylation, is an electrophilic substitution that proceeds under mild conditions, which is crucial for preserving the integrity of complex and sensitive biomolecules. nih.gov The precursor, this compound, can be incorporated into a larger molecule targeting a specific biological receptor or enzyme. In the final step of the synthesis, the stannylated precursor is treated with a source of radioiodide and a mild oxidizing agent (such as N-chlorosuccinimide, peracetic acid, or hydrogen peroxide) to yield the desired radiolabeled tracer. nih.govpharmacylibrary.com This method offers high regioselectivity, as the radioisotope is introduced precisely at the position formerly occupied by the tin group. nih.gov
Optimization of Radiochemical Yield and Purity for Tracer Development
Achieving high radiochemical yield (RCY) and purity is paramount in the production of radiotracers for clinical use. The optimization of the iododestannylation reaction involves fine-tuning several parameters. nih.gov
Key optimization parameters include:
Oxidizing Agent: The choice and concentration of the oxidant are critical. Stronger oxidants can lead to higher yields but may also cause unwanted side reactions or degradation of the substrate. Milder oxidants like Iodo-Gen or IODO-BEADS are often preferred for sensitive molecules. pharmacylibrary.com
Precursor Concentration: The amount of the stannane precursor is typically minimized to achieve high molar activity (the ratio of radioactivity to the total amount of the compound).
Reaction Time and Temperature: These reactions are often rapid, occurring within minutes at room temperature, which helps to minimize the decay of short-lived isotopes.
pH: The pH of the reaction mixture can influence the efficiency of the labeling process and the stability of the final product.
The primary drawback of this method is the need to separate the final radiolabeled product from the toxic tri-n-butyltin byproducts, which requires robust purification methods like High-Performance Liquid Chromatography (HPLC). nih.gov
Table 2: Factors in the Optimization of Radioiodination of Arylstannanes
| Parameter | Objective | Common Approaches |
|---|---|---|
| Radiochemical Yield (RCY) | Maximize incorporation of radioisotope. | Adjust oxidant type/concentration; optimize temperature and reaction time. |
| Molar Activity | Minimize the amount of non-radioactive ("cold") compound. | Use the lowest effective precursor concentration. |
| Radiochemical Purity | Eliminate radioactive impurities. | Optimize reaction conditions to prevent side reactions; use effective purification (HPLC). |
| Chemical Purity | Remove non-radioactive impurities (e.g., tin byproducts). | Rigorous HPLC purification is essential. |
Role in the Total Synthesis of Natural Products and Bioactive Molecules
The pyridine ring is a core structural element in a vast number of natural products and synthetic bioactive molecules, including many pharmaceuticals and agrochemicals. acsgcipr.orgnih.gov this compound provides a reliable method for incorporating the 2-ethylpyridine-5-yl moiety into a target molecule during a total synthesis campaign.
Enabling Key C-C and C-Heteroatom Bond Formations in Complex Molecular Architectures
The chemical compound this compound is a bifunctional reagent with significant potential in the construction of complex organic molecules. Its structure, featuring a pyridine ring substituted with an ethyl group and a tri-n-butylstannyl moiety, makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions.
The tri-n-butylstannyl group is a key functional handle for the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon (C-C) bonds. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction involves the coupling of an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst. thermofisher.com The reaction is known for its tolerance of a wide variety of functional groups, making it suitable for use in the later stages of the synthesis of complex molecules. thermofisher.comuwindsor.ca
In the context of this compound, the stannyl (B1234572) group at the 5-position of the pyridine ring allows for the introduction of the 2-ethylpyridyl motif into a target molecule. This can be coupled with a range of sp-, sp2-, and sp3-hybridized carbon centers, including aryl, heteroaryl, vinyl, and alkynyl halides or triflates. The general scheme for such a reaction is depicted below:
Scheme 1: Stille Coupling Reaction with this compound

Where R can be a variety of organic groups and X is a halide or pseudohalide.
The resulting products are substituted 2-ethylpyridines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The ethyl group at the 2-position can provide steric hindrance that influences the conformation of the final molecule and can also serve as a point for further functionalization.
Below is a representative table of potential C-C bond-forming reactions using this compound, based on established Stille coupling methodologies.
| Coupling Partner (R-X) | Product | Potential Application of Product Class |
|---|---|---|
| Aryl Halide (e.g., 4-bromotoluene) | 5-(4-methylphenyl)-2-ethylpyridine | Pharmaceutical intermediates, liquid crystals |
| Vinyl Halide (e.g., (E)-1-bromo-2-phenylethene) | (E)-2-ethyl-5-(2-phenylvinyl)pyridine | Organic light-emitting diode (OLED) materials |
| Heteroaryl Halide (e.g., 2-bromothiophene) | 2-ethyl-5-(thiophen-2-yl)pyridine | Conducting polymers, organic semiconductors |
| Acyl Chloride (e.g., benzoyl chloride) | (5-ethylpyridin-2-yl)(phenyl)methanone | Fine chemical synthesis |
While less common than C-C bond formation, organostannanes can also participate in C-heteroatom bond-forming reactions under specific catalytic conditions, although this is a less explored area for pyridylstannanes.
Ligand Design and Coordination Chemistry
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows for its use as a ligand in the synthesis of novel metal complexes.
Synthesis of Novel Metal Complexes Employing this compound-Derived Ligands
Through the Stille coupling reaction described previously, this compound can be used to synthesize more elaborate polydentate ligands. For example, coupling with a halogenated bipyridine or phenanthroline could yield a tridentate ligand. These new ligands can then be reacted with various transition metal salts (e.g., of Ru(II), Os(II), Rh(III), Ir(III), Pd(II), Pt(II), Cu(I), Ag(I)) to form coordination complexes with diverse geometries and electronic properties. scispace.comjscimedcentral.comekb.eg
The synthesis of such complexes typically involves the reaction of the ligand with a metal precursor in a suitable solvent, often with heating. jscimedcentral.com The resulting complexes can be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Exploration of the Electronic and Steric Influence of the Pyridyl and Stannyl Moieties on Coordination Properties
The coordination properties of ligands derived from this compound are influenced by both electronic and steric factors. nih.govescholarship.org
Electronic Effects: The pyridine ring is a π-deficient heterocycle, which makes it a moderate σ-donor and a weak π-acceptor. The electronic properties of the pyridine ring can be tuned by the substituents. The ethyl group is a weak electron-donating group, which slightly increases the electron density on the pyridine nitrogen, enhancing its σ-donating ability. The tri-n-butylstannyl group, while primarily a reactive site for cross-coupling, can also exert a modest electronic influence.
Steric Effects: The ethyl group at the 2-position of the pyridine ring introduces steric bulk near the nitrogen donor atom. This steric hindrance can influence the coordination geometry of the resulting metal complexes, potentially leading to distorted geometries and affecting the stability and reactivity of the complex. nih.govescholarship.org For instance, it may favor the formation of complexes with lower coordination numbers or specific isomeric forms.
The interplay of these electronic and steric effects can be systematically studied by synthesizing a series of related ligands and their corresponding metal complexes and then analyzing their structural and spectroscopic properties. nih.govresearchgate.net
Applications in Polymer and Advanced Materials Science
The bifunctional nature of this compound also makes it a promising monomer for the synthesis of advanced materials, particularly conjugated polymers for organic electronics.
Synthesis of Precursors for Organic Electronic and Optoelectronic Materials
Stille polymerization, a step-growth polymerization based on the Stille coupling reaction, is a powerful method for the synthesis of conjugated polymers. rsc.org In this context, this compound can be copolymerized with a variety of dihaloaromatic or dihaloheteroaromatic comonomers to produce well-defined polymer structures.
For example, copolymerization with a dibrominated electron-accepting monomer, such as a benzothiadiazole derivative, could lead to a donor-acceptor (D-A) conjugated polymer. These D-A polymers are of great interest for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) due to their tunable electronic properties. rsc.orgnih.gov
The general scheme for such a polymerization is as follows:
Scheme 2: Stille Polymerization to Form a Donor-Acceptor Conjugated Polymer

Where Ar is an electron-accepting aromatic or heteroaromatic group.
The resulting polymers would be precursors to active layer materials in organic electronic devices. google.comfrontiersin.orgnih.govscholaris.ca
Modulation of Optical and Electronic Properties through Compound Incorporation
The incorporation of the 2-ethyl-5-pyridyl unit into a polymer backbone can significantly influence the material's optical and electronic properties.
Electronic Properties: The electron-withdrawing nature of the pyridine ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This is a crucial aspect in the design of materials for organic electronics, as the energy levels need to be carefully matched with those of other materials in a device to ensure efficient charge injection, transport, and separation. google.com The ethyl group, by influencing the planarity of the polymer backbone through steric effects, can also indirectly affect the extent of π-conjugation and, consequently, the charge carrier mobility of the material. researchgate.net
A hypothetical data table illustrating the potential tuning of polymer properties is presented below.
| Comonomer (Br-Ar-Br) | Resulting Polymer Structure | Expected Change in Electronic Properties | Potential Application |
|---|---|---|---|
| 4,7-dibromo-2,1,3-benzothiadiazole | Alternating copolymer of 2-ethylpyridine (B127773) and benzothiadiazole | Lowered HOMO/LUMO levels, reduced bandgap | Organic Photovoltaics (OPVs) |
| 2,7-dibromo-9,9-dioctylfluorene | Alternating copolymer of 2-ethylpyridine and fluorene | Deep blue emission, high fluorescence quantum yield | Organic Light-Emitting Diodes (OLEDs) |
| 2,5-dibromothiophene | Alternating copolymer of 2-ethylpyridine and thiophene | Improved charge carrier mobility | Organic Field-Effect Transistors (OFETs) |
Computational and Theoretical Investigations of 2 Ethyl 5 Tri N Butylstannyl Pyridine
Density Functional Theory (DFT) Studies
The electronic nature of 2-Ethyl-5-(tri-n-butylstannyl)pyridine is primarily governed by the aromatic pyridine (B92270) ring, which is perturbed by the electron-donating ethyl group and the electropositive tri-n-butylstannyl substituent. DFT studies on substituted pyridines have shown that the nature and position of substituents significantly influence the electron distribution within the ring. ias.ac.inacs.org
A molecular orbital analysis would likely reveal that the Highest Occupied Molecular Orbital (HOMO) is delocalized over the pyridine ring and the tin atom, indicating that this region is susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would be predominantly centered on the pyridine ring, highlighting its potential for nucleophilic interactions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Localization | Implication for Reactivity |
|---|---|---|
| HOMO | Delocalized over the pyridine ring and Sn atom | Site for electrophilic attack |
| LUMO | Primarily on the pyridine ring | Site for nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Influences kinetic stability and overall reactivity |
The conformational flexibility of this compound arises from the rotation around the C-Sn bond and the multiple single bonds within the n-butyl chains. The steric bulk of the tri-n-butylstannyl group will significantly influence the preferred conformations. Computational studies on sterically hindered molecules demonstrate that the lowest energy conformers are those that minimize steric repulsion. nih.gov
An energetic landscape mapping would likely show several local minima corresponding to different rotational isomers of the butyl groups. The global minimum energy conformation would be one where the butyl chains are oriented away from the pyridine ring to reduce steric clash. The rotational barrier around the pyridine-Sn bond would also be a key feature of the energetic landscape, influencing the relative orientation of the stannyl (B1234572) group with respect to the aromatic ring.
Computational chemistry provides a powerful means to predict spectroscopic data, which can then be compared with experimental results for structural validation.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts using DFT has become a standard tool in structural elucidation. nih.govgithub.io For this compound, calculations would predict the chemical shifts of the pyridine protons and carbons, as well as those of the ethyl and butyl groups. The electron-donating nature of the ethyl and stannyl groups would be expected to shield the pyridine ring protons and carbons, leading to upfield shifts compared to unsubstituted pyridine. The ¹¹⁹Sn NMR chemical shift is also a key parameter that is sensitive to the electronic environment around the tin atom.
IR Frequencies: DFT calculations can accurately predict vibrational frequencies. researchgate.net The calculated IR spectrum of this compound would show characteristic bands for the pyridine ring stretching and bending modes, C-H stretching and bending vibrations of the alkyl groups, and vibrations associated with the C-Sn bond. A comparison of calculated and experimental IR spectra can aid in the assignment of vibrational modes. elixirpublishers.com
Table 2: Predicted Spectroscopic Data Ranges (based on analogous compounds)
| Spectroscopic Parameter | Predicted Range | Key Influencing Factors |
|---|---|---|
| ¹H NMR (Pyridine Protons) | 7.0 - 8.5 ppm | Substituent electronic effects |
| ¹³C NMR (Pyridine Carbons) | 120 - 150 ppm | Substituent electronic effects |
| ¹¹⁹Sn NMR | -50 to 0 ppm | Coordination environment of Sn |
| IR (Pyridine Ring Stretch) | 1400 - 1600 cm⁻¹ | Ring substitution pattern |
| IR (C-Sn Stretch) | 500 - 600 cm⁻¹ | Strength of the C-Sn bond |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is particularly valuable for understanding the mechanisms of complex chemical reactions, such as the cross-coupling reactions in which this compound is commonly employed.
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a typical substrate for such transformations. wikipedia.orgorganic-chemistry.org Computational studies have been instrumental in elucidating the mechanism of the Stille reaction, which involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. core.ac.ukuwindsor.ca
The transmetalation step, where the organic group is transferred from tin to the palladium catalyst, is often the rate-determining step. researchgate.net DFT calculations can be used to locate and characterize the transition state for this step. For this compound, the transition state would involve the coordination of the pyridine nitrogen to the palladium center, which can influence the reaction rate. researchgate.net The geometry of the transition state provides crucial information about the stereochemical outcome of the reaction.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. researchgate.net This profile provides valuable kinetic and thermodynamic information. For the Stille coupling of this compound, the energy profile would reveal the activation energies for each step of the catalytic cycle, allowing for the identification of the rate-limiting step. mdpi.com
Kinetic parameters, such as rate constants, can be estimated from the calculated activation energies using transition state theory. These theoretical kinetic data can then be compared with experimental results to validate the proposed mechanism. Such studies can also be used to predict how changes in the ligand on the palladium catalyst or the solvent will affect the reaction rate and efficiency.
Table 3: Key Computational Parameters in Reaction Mechanism Studies
| Parameter | Significance | Information Gained |
|---|---|---|
| Transition State Geometry | Defines the highest energy point along the reaction coordinate | Insights into bond breaking/forming and stereochemistry |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur | Determines the reaction rate |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction | Indicates if the reaction is exothermic or endothermic |
Future Perspectives and Emerging Research Avenues for 2 Ethyl 5 Tri N Butylstannyl Pyridine
Development of Novel and More Sustainable Synthetic Routes to Substituted Pyridyl Stannanes
The conventional synthesis of pyridyl stannanes often involves multi-step processes that utilize hazardous reagents like organolithium or Grignard reagents with tin halides. wikipedia.orgchemicalbook.com Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies that offer improved atom economy, reduced waste, and milder reaction conditions.
Key research directions include:
Direct C-H Stannylation: Developing catalytic systems for the direct stannylation of C-H bonds on the pyridine (B92270) ring would be a significant advancement. This approach eliminates the need for pre-functionalized starting materials (e.g., halopyridines), thereby shortening the synthetic sequence and reducing waste.
Mechanochemical Synthesis: Exploring solid-state synthesis using ball milling could reduce or eliminate the need for bulk solvents, leading to a greener process with potentially lower energy consumption.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for straightforward scaling. Adapting current synthetic methods to flow processes could lead to higher yields and purity.
Biocatalysis and Renewable Feedstocks: While challenging, long-term research could investigate enzymatic pathways for specific bond formations. Furthermore, synthesizing the foundational pyridine structure from renewable sources like glycerol presents a sustainable alternative to petroleum-based feedstocks. researchgate.net
Table 1: Comparison of Synthetic Routes to Pyridyl Stannanes
| Feature | Traditional Synthesis (e.g., via Lithiation) | Future Sustainable Synthesis (Hypothetical) |
|---|---|---|
| Starting Material | Halogenated Pyridine | Unfunctionalized Pyridine |
| Key Reagents | n-Butyllithium, Tributyltin Chloride | Catalyst (e.g., Iridium-based), Tin Hydride |
| Number of Steps | Multiple (Halogenation, Lithiation, Stannylation) | One-Pot / Single Step |
| Solvent Use | High (Anhydrous organic solvents) | Low or Solvent-Free (Flow or Mechanochemistry) |
| Waste Generation | Stoichiometric amounts of salt byproducts | Catalytic, minimal byproducts |
| Safety Concerns | Pyrophoric organolithium reagents | Milder, more stable reagents |
Exploration of Undiscovered Catalytic Applications Beyond Traditional Cross-Couplings
The utility of organotin compounds extends beyond their role as passive transmetalation reagents in cross-coupling reactions. sysrevpharm.org The unique electronic and steric properties of 2-Ethyl-5-(tri-n-butylstannyl)pyridine, stemming from the Lewis basic nitrogen atom and the bulky tributyltin group, make it a candidate for new catalytic applications.
Emerging areas of exploration include:
Lewis Acid Catalysis: The tin atom in organotin compounds can act as a Lewis acid. The pyridine nitrogen in the same molecule could modulate this acidity or act as a cooperative binding site, potentially enabling unique catalytic activity in reactions like Diels-Alder or Mukaiyama aldol reactions.
Polymerization Catalysts: Diorganotin carboxylates are known catalysts for polyurethane formation and transesterification. wikipedia.org Research into the potential of pyridyl stannanes to catalyze or co-catalyze other polymerization reactions, such as ring-opening polymerization of lactones, could yield new polymeric materials.
Frustrated Lewis Pairs (FLPs): The sterically hindered Lewis acidic tin center combined with the Lewis basic pyridine nitrogen could potentially form an intramolecular FLP. Such systems are capable of activating small molecules like H₂, CO₂, and olefins, opening avenues for novel hydrogenation and carboxylation reactions without transition metals.
Design of Advanced Functional Materials Incorporating this compound Building Blocks
The incorporation of specific molecular building blocks is a cornerstone of modern materials science. The distinct features of this compound—a rigid aromatic ring, a reactive stannane (B1208499) group, and a coordinating nitrogen atom—make it an attractive component for advanced functional materials.
Potential research avenues are:
Organic Electronics: The pyridine moiety is a well-known electron-deficient unit used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The stannane group can be used as a synthetic handle to polymerize or functionalize these materials, allowing for precise tuning of their electronic properties.
Chemosensors: The nitrogen atom of the pyridine ring can coordinate with metal ions. This interaction could alter the electronic properties or fluorescence of a larger conjugated system built from the pyridyl stannane, forming the basis of a selective chemosensor for environmental or biological monitoring.
Self-Healing Polymers: The reversible nature of coordinate bonds involving the pyridine nitrogen or hypercoordinate tin centers could be exploited in the design of self-healing or stimuli-responsive polymers.
Table 2: Potential Roles of this compound in Functional Materials
| Material Type | Functional Role of the Compound | Potential Application |
|---|---|---|
| Conjugated Polymers | Monomer unit for creating electron-transporting materials via Stille polymerization. | Organic Light-Emitting Diodes (OLEDs), Transistors |
| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen acts as a coordinating ligand to metal nodes. | Gas storage, Catalysis, Chemical Sensing |
| Luminescent Sensors | Acts as a binding site for metal cations, inducing a change in fluorescence. | Detection of heavy metal pollutants |
| Smart Coatings | Component in polymers that can respond to stimuli (e.g., pH, temperature). | Corrosion-resistant or self-reporting surfaces |
Integration into Automated and High-Throughput Synthesis Platforms
The acceleration of materials and drug discovery relies heavily on automated and high-throughput methodologies. wikipedia.org Integrating the synthesis of this compound and its derivatives into such platforms would enable the rapid generation and screening of large compound libraries.
Future developments in this area would involve:
Robotic Synthesis: Utilizing robotic platforms to perform the repetitive tasks of reagent dispensing, reaction monitoring, and workup can increase reproducibility and allow researchers to explore a wider range of reaction conditions. wikipedia.org
Parallel Synthesis: Designing reaction blocks that allow for the simultaneous synthesis of dozens of pyridyl stannane analogues with different substituents on the pyridine ring or on the tin atom. wikipedia.org
High-Throughput Screening: Coupling automated synthesis with high-throughput screening assays would allow for the rapid evaluation of new compounds for specific applications, such as catalytic activity or performance in an electronic device, dramatically speeding up the discovery pipeline.
Research into Green Chemistry Principles for Organotin Reagent Synthesis and Application
The primary drawback of organotin chemistry is the toxicity and persistence of tin-containing byproducts. acsgcipr.org A major future research avenue is the application of green chemistry principles to mitigate these issues. alfa-chemistry.com The goal is to design reagents and processes that are safer and more environmentally benign.
Key research focuses should include:
Catalytic Use of Tin: Shifting from stoichiometric to catalytic amounts of the tin reagent would drastically reduce waste. This might involve developing in-situ regeneration cycles for the active tin species.
Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical CO₂, or ionic liquids for both the synthesis and application of pyridyl stannanes. benthamscience.com
Designing for Degradation: Research into modifying the alkyl groups on the tin atom to create organotin compounds that are more readily degradable into non-toxic inorganic tin oxides after their intended use.
Q & A
Q. How can in situ analytical methods track real-time reactivity of this compound in multiphase systems?
- Methodological Answer: Implement flow NMR or stopped-flow UV-Vis spectroscopy to monitor reaction intermediates. For heterogeneous systems, use operando XAS or quartz crystal microbalance (QCM) to study interfacial interactions .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
